Daphmanidins E
Description
Significance of the Daphniphyllum Alkaloid Family in Natural Product Chemistry and Chemical Biology Research
The Daphniphyllum alkaloids are a large and structurally diverse family of over 350 natural products isolated from evergreen plants of the genus Daphniphyllum. researchgate.net These plants are found predominantly in East and Southeast Asia and have been utilized in traditional Chinese medicine for various purposes. acs.orgnih.gov In the realms of natural product chemistry and chemical biology, these alkaloids are of profound significance due to their complex and often congested polycyclic architectures, which present formidable challenges to synthetic chemists. researchgate.netthieme-connect.com The intricate, fused ring systems and numerous stereogenic centers have made them compelling targets for total synthesis, driving the development of novel synthetic strategies and methodologies. researchgate.net
Beyond their structural complexity, Daphniphyllum alkaloids have garnered considerable attention for their wide range of biological activities. nih.gov Scientific investigations have revealed that various members of this family exhibit promising properties, including anticancer, anti-HIV, antioxidant, and vasorelaxant effects. acs.orgnih.govresearchgate.net Some have also been shown to regulate nerve growth factor, suggesting potential applications in treating neurological disorders. acs.orgnih.gov The scarcity of these compounds from their natural sources, coupled with their interesting biological profiles, provides a strong impetus for laboratory synthesis to enable further biological and medicinal research. nih.gov
Overview of Scientific Research Progress on Daphmanidins E within the Broader Alkaloid Class
Daphmanidin E is a member of the daphmanidin A-type subgroup of Daphniphyllum alkaloids. researchgate.net Research on this specific compound has progressed on two major fronts: its isolation and structural characterization, and its total synthesis.
In 2006, a research group led by Jun'ichi Kobayashi reported the isolation of two new alkaloids, this compound and F, from the leaves of Daphniphyllum teijsmannii. acs.orgnih.gov Their structures were determined using spectroscopic data. acs.orgnih.gov Subsequent biological testing revealed that both this compound and F exhibit a moderate vasorelaxant effect on rat aorta. acs.orgnih.gov
A significant milestone in the study of this compound was the first total synthesis of (+)-Daphmanidin E, accomplished by the research group of Erick M. Carreira in 2011. thieme-connect.comnih.gov This achievement was noteworthy due to the compound's complex, spiro-fused, polycyclic ring system which includes three quaternary stereocenters. ethz.ch The successful synthesis not only confirmed the structure of the natural product but also provided a synthetic route to access the molecule for further study. ethz.chorganic-chemistry.org Key steps in the synthesis included two Claisen rearrangements and a cobalt-catalyzed alkyl Heck reaction to construct the core structure. thieme-connect.comthieme-connect.com
Interactive Data Table: Research Milestones for this compound
| Year | Research Milestone | Lead Researcher/Group | Key Findings |
| 2006 | Isolation and Structure Elucidation | Jun'ichi Kobayashi | Isolated from Daphniphyllum teijsmannii; structure determined; moderate vasorelaxant activity reported. acs.orgnih.gov |
| 2011 | First Total Synthesis | Erick M. Carreira | Asymmetric total synthesis of (+)-Daphmanidin E achieved, confirming its structure and providing synthetic access. thieme-connect.comnih.gov |
Historical Perspective of Daphniphyllum Alkaloid Isolation and Structural Studies Leading to this compound
The history of Daphniphyllum alkaloid research dates back to 1909, with the initial isolation of daphnimacrine by Yagi. researchgate.netpsu.edu However, the structural elucidation of these complex molecules was not feasible with the analytical techniques available at the time. psu.edu The field saw significant advancement in the 1960s through the pioneering work of Hirata and his colleagues, who successfully isolated and characterized several foundational members of the family, such as daphniphylline (B78742) and yuzurimine. researchgate.net
Since these initial discoveries, phytochemical investigations into various Daphniphyllum species have led to the identification of a vast and growing number of alkaloids. researchgate.net These compounds are classified into more than 20 subfamilies based on their unique carbon skeletons. nih.gov The isolation and structural determination of these natural products have been progressively facilitated by advancements in separation techniques, such as high-performance liquid chromatography (HPLC), and spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. dicp.ac.cn
The discovery of this compound in 2006 by Kobayashi's group is a continuation of this long history of natural product discovery. acs.orgnih.gov It was isolated from the methanolic extract of the leaves of Daphniphyllum teijsmannii, which was subjected to a series of extraction and chromatographic separation steps. acs.org The structure of Daphmanidin E was ultimately established through detailed analysis of its spectroscopic data, including 1D and 2D NMR. acs.org This discovery added a new variant to the daphmanidin A-type skeleton within the expansive Daphniphyllum alkaloid family. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H31NO5 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl (1R,5S,6R,9R,10S,20R)-9-(acetyloxymethyl)-20-hydroxy-5-methyl-3-azahexacyclo[11.5.1.16,10.01,9.02,6.016,19]icosa-2,13(19),16-triene-17-carboxylate |
InChI |
InChI=1S/C25H31NO5/c1-13-11-26-22-24(13)9-8-23(12-31-14(2)27)18(20(24)28)7-5-15-4-6-16-17(21(29)30-3)10-25(22,23)19(15)16/h13,18,20,28H,4-12H2,1-3H3/t13-,18-,20-,23-,24+,25+/m1/s1 |
InChI Key |
KCRZOEFHAZOKQB-HMLMFSKASA-N |
Isomeric SMILES |
C[C@@H]1CN=C2[C@@]13CC[C@@]4([C@]25CC(=C6C5=C(CC[C@@H]4[C@H]3O)CC6)C(=O)OC)COC(=O)C |
Canonical SMILES |
CC1CN=C2C13CCC4(C25CC(=C6C5=C(CCC4C3O)CC6)C(=O)OC)COC(=O)C |
Synonyms |
daphmanidin E |
Origin of Product |
United States |
Isolation and Natural Occurrence Research of Daphmanidins E
Botanical Source and Geographical Distribution of Daphniphyllum teijsmannii
Daphmanidins E is a natural chemical compound isolated from the plant Daphniphyllum teijsmannii. nih.gov This plant, a member of the Daphniphyllaceae family, is an evergreen tree or shrub. flower-db.comrhs.org.uk Historically, the genus Daphniphyllum was sometimes placed in the Euphorbiaceae family, but DNA analysis has established it as a distinct family. flower-db.comwikipedia.org
Daphniphyllum teijsmannii is primarily native to East Asia. flower-db.comwikipedia.org Its geographical range extends from Japan to Taiwan. flower-db.com In Japan, it grows wild in coastal areas from the Kanto region south through Shikoku, Kyushu, and the Ryukyu Islands, including Okinawa. flower-db.comtreesandshrubsonline.orgtokunoshima-whcc.com It is also found on some Korean islands. treesandshrubsonline.org The plant is well-adapted to harsh coastal environments, showing tolerance to salt spray and dry conditions, and is found in habitats ranging from coastlines to mountainous forests. treesandshrubsonline.orgtokunoshima-whcc.com
| Geographical Location | Distribution Details |
| Japan | Fukushima Prefecture south to the regions of Shikoku, Kyushu, and the Ryukyu Islands (including Okinawa). flower-db.comtreesandshrubsonline.org |
| Taiwan | Native to the region. flower-db.comtokunoshima-whcc.com |
| South Korea | Found on some southern islands. treesandshrubsonline.org |
Phytochemical Extraction and Isolation Methodologies Employed for this compound
The isolation of this compound, a complex alkaloid, originates from the leaves of Daphniphyllum teijsmannii. nih.gov The general process for isolating such phytochemicals from plant material involves a multi-step procedure that begins with extraction, a critical step to separate the desired compounds from the solid plant matrix. plantarchives.orgnih.gov
The choice of solvent is crucial and is based on the polarity of the target compounds. plantarchives.orgnih.gov For the extraction of alkaloids, a range of solvents with varying polarities is often employed to ensure a comprehensive extraction. nih.gov Common techniques for extracting bioactive compounds from plants include maceration, Soxhlet extraction, and infusion. plantarchives.orgresearchgate.net The process typically starts with drying and powdering the plant material (in this case, the leaves) to increase the surface area for solvent interaction. A non-polar solvent like hexane might first be used to remove fats and waxes, followed by extraction with more polar solvents such as methanol (B129727), ethanol, or ethyl acetate to isolate the alkaloids. nih.gov
| Solvent Type | General Purpose in Phytochemical Extraction |
| Non-Polar (e.g., Hexane) | Defatting the plant material; removing oils, waxes, and lipids. |
| Medium-Polarity (e.g., Ethyl Acetate, Dichloromethane) | Extracting a wide range of compounds, including many alkaloids. |
| Polar (e.g., Methanol, Ethanol) | Extracting polar compounds, including salts of alkaloids and glycosides. nih.gov |
After the initial extraction, the crude extract, which contains a complex mixture of metabolites, undergoes further separation. plantarchives.org This often involves liquid-liquid partitioning, where the extract is separated between two immiscible solvents to fractionate the components based on their differential solubility and polarity.
Chromatographic and Separation Techniques for Purification of this compound from Complex Plant Extracts
Following extraction and preliminary fractionation, the purification of a specific compound like this compound from the complex plant extract is achieved using various chromatographic techniques. nih.govjournalagent.com Chromatography is a powerful biophysical method that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. journalagent.combritannica.com
For the purification of alkaloids, column chromatography is a fundamental and widely used technique. journalagent.com The crude extract or fraction is loaded onto a column packed with a solid adsorbent (the stationary phase), such as silica gel or alumina. journalagent.com A solvent or a gradient of solvents (the mobile phase) is then passed through the column, and the different compounds in the mixture move at different rates depending on their affinity for the stationary phase, leading to their separation. britannica.com
Further purification to achieve high-purity compounds typically requires more advanced, high-resolution methods like High-Performance Liquid Chromatography (HPLC). nih.gov HPLC utilizes high pressure to pass the mobile phase through a column with smaller particle sizes, resulting in faster and more efficient separations. nih.gov
| Chromatographic Technique | Principle of Separation | Application in Natural Product Isolation |
| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. journalagent.com | Initial fractionation of crude extracts and isolation of major compounds. |
| Thin-Layer Chromatography (TLC) | A qualitative technique used to monitor the progress of a separation and select appropriate solvent systems. journalagent.com | Rapid analysis of extract fractions and identification of target compounds. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure and advanced column materials. nih.gov | Final purification of target compounds to achieve high purity; quantitative analysis. |
| Ion-Exchange Chromatography | Separation based on the net charge of the molecules. nih.gov | Purification of charged molecules like alkaloids (in their salt form). |
Strategies for Dereplication and Identification of Known Analogues within Crude Extracts
In natural product research, it is crucial to quickly identify known compounds in an extract to avoid the time-consuming process of re-isolating and re-characterizing them. This screening process is known as dereplication. biorxiv.org Modern dereplication strategies integrate advanced analytical techniques with compound databases. strath.ac.uk
For the study of Daphniphyllum alkaloids, a key strategy involves the use of high-resolution liquid chromatography-mass spectrometry (HR-LC-MS/MS). biorxiv.org This technique separates the components of the crude extract and provides highly accurate mass data for each compound, which can be used to determine its elemental formula. The fragmentation pattern obtained from MS/MS analysis provides structural information that serves as a fingerprint for the molecule. biorxiv.org
This experimental data is then compared against an in-silico database of known natural products. biorxiv.org Researchers studying Daphniphyllum alkaloids have constructed databases containing the chemical names, molecular formulas, and structures of hundreds of known alkaloids from this genus. biorxiv.org By matching the measured mass and spectral data from the crude extract against the database entries, known compounds and their analogues can be rapidly identified. This metabolomics approach allows researchers to focus their efforts on discovering truly novel compounds like this compound. biorxiv.orgstrath.ac.uk
Structural Elucidation and Stereochemical Assignment Investigations of Daphmanidins E
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination
The elucidation of the complex, polycyclic structure of Daphmanidin E heavily relied on a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provided the initial framework by identifying the types and numbers of protons and carbons present in the molecule.
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) played a critical role in determining the relative stereochemistry of the molecule. researchgate.netacs.org By identifying protons that are close in space, NOESY correlations provided crucial information about the three-dimensional arrangement of atoms and the conformation of the rings within the polycyclic structure. researchgate.netacs.org The integration of these diverse NMR data allowed for the piecing together of the intricate framework of Daphmanidin E. researchgate.net
Table 1: Selected NMR Spectroscopic Data for Daphmanidin E
| Technique | Purpose | Key Findings for Daphmanidin E |
| ¹H NMR | Identifies proton environments | Reveals the number and chemical shifts of all protons in the molecule. |
| ¹³C NMR | Identifies carbon environments | Determines the number of distinct carbon atoms and their chemical shifts. |
| COSY | Establishes ¹H-¹H correlations | Maps the connectivity of neighboring protons, outlining spin systems. acdlabs.com |
| HSQC | Correlates directly bonded ¹H and ¹³C | Assigns specific protons to their attached carbons. |
| HMBC | Shows long-range ¹H-¹³C correlations | Connects different fragments of the molecule by identifying correlations over 2-3 bonds. acdlabs.com |
| NOESY | Identifies through-space ¹H-¹H interactions | Provides information on the relative stereochemistry and spatial proximity of protons. researchgate.netacs.org |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) was a fundamental tool in the characterization of Daphmanidin E, primarily for determining its molecular formula and analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provided a highly accurate mass measurement of the molecular ion, which was essential for deducing the precise elemental composition. nih.gov This technique allowed researchers to propose a molecular formula of C₂₅H₃₇NO₅ for a related compound, Daphmacromine A, with a high degree of confidence. acdlabs.com
In addition to providing the molecular formula, mass spectrometry offers insights into the structural components of the molecule through analysis of its fragmentation patterns. While detailed fragmentation data for Daphmanidin E is not extensively published, the general principles of mass spectrometry involve the ionization of the molecule and the subsequent detection of the mass-to-charge ratio of the resulting fragments. usp.br This fragmentation can provide clues about the presence of specific functional groups and the connectivity of the molecular skeleton.
X-ray Crystallography for Absolute and Relative Stereochemical Assignment
While extensive NMR data can often define the relative stereochemistry of a complex molecule, X-ray crystallography provides the most definitive method for determining both the relative and absolute stereochemistry. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The way the X-rays are scattered by the electrons in the molecule allows for the creation of a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule. nih.gov
In the broader context of Daphniphyllum alkaloids, single-crystal X-ray diffraction analysis has been a cornerstone for confirming proposed structures and unambiguously assigning stereochemistry, especially for novel or unusually complex skeletons. researchgate.net For many of these alkaloids, the successful growth of a suitable crystal allows for the unequivocal determination of their intricate 3D structures. researchgate.netcapes.gov.br
Integration of Spectroscopic Data with Computational Methods for Structural Confirmation
The structural elucidation of complex natural products like Daphmanidin E often benefits from the integration of experimental spectroscopic data with computational methods. acdlabs.com Computational chemistry can be used to predict the NMR chemical shifts and other spectroscopic properties for a proposed structure. By comparing these computationally generated data with the experimental data, researchers can gain additional confidence in their structural assignment.
For instance, in the case of the related Daphmacromine A, computational tools were used to challenge and confirm the structure derived from NMR and MS data. acdlabs.com Programs like ACD/Structure Elucidator can take NMR and MS data as input and generate possible structures, helping to verify the manually deduced structure or suggest alternative possibilities. acdlabs.com This synergy between experimental results and computational analysis provides a powerful approach for tackling the structural complexities of Daphniphyllum alkaloids. acdlabs.com
Challenges in Elucidating the Complex Polycyclic Skeleton of Daphniphyllum Alkaloids
The Daphniphyllum alkaloids, including Daphmanidin E, are renowned for their intricate and often unique polycyclic skeletons, which present significant challenges to structural elucidation. nih.govacs.org These molecules frequently possess multiple stereocenters, including quaternary carbons, making the determination of their relative and absolute stereochemistry a formidable task. nih.govacs.org
The sheer complexity and diversity of the skeletal types within this family of alkaloids mean that each new compound can present a unique puzzle. nih.gov The presence of caged, highly bridged ring systems often leads to unusual NMR chemical shifts and coupling constants that can be difficult to interpret. nih.gov Furthermore, the conformational rigidity or flexibility of these systems can complicate the analysis of NOESY data. While modern spectroscopic and crystallographic techniques are powerful, the successful elucidation of these structures often requires a combination of all available methods, and in some cases, chemical derivatization or total synthesis to confirm the proposed structure. researchgate.netacs.org
Biosynthetic Pathway Elucidation Studies of Daphmanidins E
Hypothesized Biogenetic Origins of Daphniphyllum Alkaloids (e.g., Squalene-Derived Precursors)
The biosynthesis of the diverse family of Daphniphyllum alkaloids is widely hypothesized to originate from the C30 triterpenoid, squalene (B77637). whiterose.ac.uknih.gov This hypothesis is supported by early feeding experiments which established that alkaloids like daphniphylline (B78742) and daphnilactone B are derived from six units of mevalonate (B85504), consistent with a squalene-like intermediate. researchgate.netpsu.edu The proposed pathway commences with the sequential oxidation of squalene, rather than the typical epoxidation and cyclization cascade that leads to steroids. nih.gov
The initial proposed steps involve the oxidation of the terminal ends of the squalene molecule to form squalene-2,3-diol, which is further oxidized to a key dialdehyde (B1249045) intermediate. whiterose.ac.uknih.gov Some studies have investigated squalene-27,28-diol as a potential precursor. whiterose.ac.uk While experiments have confirmed squalene's role as a precursor, the direct feeding of synthesized squalene-27,28-diol did not significantly alter alkaloid content, suggesting it may not be a direct intermediate on the main pathway. whiterose.ac.uk Following the formation of a dialdehyde, a nitrogen atom is incorporated, which is a critical step that initiates a cascade of cyclization reactions to build the characteristic polycyclic scaffold of the alkaloids. whiterose.ac.uknih.gov This nitrogen insertion is believed to involve a primary amine, possibly supplied by an amino acid via a cofactor like pyridoxamine. researchgate.netpsu.edu
| Precursor | Proposed Role | Supporting Evidence |
|---|---|---|
| Squalene | Primary C30 backbone precursor. whiterose.ac.uknih.gov | Derived from six mevalonate units; feeding experiments confirm its role. whiterose.ac.ukpsu.edu |
| Squalene-derived Dialdehyde | Key oxidized intermediate following squalene oxidation. nih.gov | Hypothesized as the substrate for nitrogen incorporation and subsequent cyclization. nih.govresearchgate.net |
| Primary Amine (e.g., from an amino acid) | Source of the nitrogen atom in the alkaloid core. nih.govresearchgate.net | Hypothesized to condense with the squalene-derived dialdehyde to initiate cyclization. researchgate.net |
Proposed Enzymatic Cascades and Mechanistic Transformations in the Biosynthesis
Following the incorporation of nitrogen into the squalene-derived dialdehyde, a series of complex enzymatic cascades are proposed to construct the various alkaloid skeletons. researchgate.net A key hypothesis put forth by Heathcock and colleagues involves the formation of a dihydropyridine (B1217469) ring system, which then undergoes a series of pericyclic reactions. nih.govresearchgate.net
The proposed mechanistic transformations include:
Intramolecular Diels-Alder Reaction : A hypothetical azadiene intermediate is thought to undergo an intramolecular [4+2] cycloaddition, a crucial step for forming the initial polycyclic framework. researchgate.netpsu.edufrontiersin.org Computational studies support this, suggesting the reaction could proceed with a low activation energy, potentially without significant enzymatic barrier lowering. frontiersin.org
Mannich-type Closure : This type of reaction is proposed to form subsequent rings in the alkaloid core, such as in the formation of the secodaphniphylline skeleton from an imine intermediate. researchgate.netpsu.edu
Ene-type Reaction : After the initial Diels-Alder reaction, an ene reaction is proposed to complete the characteristic carbon skeleton of many Daphniphyllum alkaloids. nih.govfrontiersin.org
These cascades lead to the formation of a key intermediate, proto-daphniphylline, which is considered the putative biogenetic ancestor of the entire family. scispace.com From this central intermediate, or closely related structures like secodaphniphylline, further skeletal rearrangements, oxidations, and cyclizations are thought to generate the vast diversity of the alkaloid subfamilies. psu.eduresearchgate.net
Isotopic Labeling Experiments to Trace Biosynthetic Intermediates
To experimentally probe the hypothesized biosynthetic pathways, researchers have conducted isotopic labeling studies using precursors fed to Daphniphyllum macropodum. whiterose.ac.uknih.govresearchgate.net These experiments provide direct evidence for the origins of the carbon and nitrogen atoms within the alkaloid structures.
Key findings from these experiments include:
Nitrogen Source : Feeding experiments with ¹⁵N-labeled amino acids such as L-alanine, L-glutamic acid, and L-serine resulted in the incorporation of the ¹⁵N isotope into the alkaloids. whiterose.ac.uk This was the first demonstration of ¹⁵N incorporation, confirming that amino acids are the nitrogen source, although the specific donor for the core scaffold remains unclear due to non-specific labeling. whiterose.ac.uk
Carbon Source : Experiments using ¹³C₆-labeled glucose and mevalonolactone-2-¹³C confirmed that the alkaloids are derived from the mevalonate pathway, consistent with a terpenoid origin. nih.govresearchgate.net
Pathway Dynamics : Isotope labeling revealed different enrichment patterns between C30 alkaloids (like secodaphniphylline) and C22 alkaloids. nih.gov The labeling patterns suggest that C30 alkaloids are formed first and are then converted into the C22 types, which accumulate in different tissues. nih.gov
While not strictly biosynthetic, deuterium (B1214612) labeling experiments performed during total synthesis efforts have also provided insights into reaction mechanisms, such as hydrogen atom transfer steps, that are analogous to those proposed in the enzymatic cascades. nih.govnih.gov
| Labeled Precursor | Isotope | Key Finding | Reference |
|---|---|---|---|
| L-alanine, L-glutamic acid, L-serine | ¹⁵N | Demonstrated that amino acids are the source of nitrogen in the alkaloid scaffold. whiterose.ac.uk | whiterose.ac.uk |
| Glucose | ¹³C₆ | Confirmed carbon backbone originates from the mevalonate pathway. nih.govresearchgate.net | nih.govresearchgate.net |
| Mevalonolactone | ¹³C | Showed different isotope enrichment in C30 vs. C22 alkaloids, suggesting C30 are precursors to C22. nih.gov | nih.gov |
Investigation of Biosynthetic Intermediates and Potential Branching Pathways Leading to Daphmanidins E
The daphmanidin subfamily of alkaloids is believed to arise from the central biosynthetic trunk via specific bond-cleavage and bond-forming events. psu.edu The proposed biosynthesis of daphmanidin A, a close analogue of Daphmanidin E, illustrates a plausible branching pathway. psu.edu This proposal starts from the key intermediate proto-daphniphylline. psu.edu
The hypothetical pathway involves:
Cleavage of the C-7–C-10 bond in proto-daphniphylline to give an intermediate. psu.edu
Subsequent cleavage of the N-1–C-7 bond, followed by the formation of a new C-2–C-7 bond, which establishes the core skeleton of daphmanidin A. psu.edu
| Proposed Intermediate | Role in Pathway to Daphmanidins | Reference |
|---|---|---|
| Proto-daphniphylline | Putative precursor to the daphmanidin skeleton via bond cleavage and rearrangement. psu.edu | psu.edu |
| Secodaphniphylline | Considered a universal precursor and branch point to diverse alkaloid subfamilies. researchgate.net | researchgate.net |
| Daphmanidin B | Proposed precursor to other daphmanidins like C and D via oxidation and condensation. psu.edu | psu.edu |
Comparative Biosynthesis Studies with Related Daphniphyllum Alkaloid Subfamilies
The immense structural diversity of Daphniphyllum alkaloids, which are classified into more than 20 subfamilies, is a testament to the numerous branching biosynthetic pathways originating from the initial squalene-derived core. scispace.comdicp.ac.cnthieme-connect.com Comparative analysis of these pathways, though often hypothetical, reveals how different enzymatic cascades can manipulate a common precursor to yield vastly different skeletons.
Secodaphniphylline-type compounds are considered universal precursors that can be converted into a reactive intermediate, which then acts as a branching point to other alkaloid types. researchgate.net For instance:
Daphniphylline vs. Secodaphniphylline : It is likely that secodaphniphylline precedes daphniphylline biosynthetically, with an unsaturated amine intermediate providing a plausible link between the two skeletons. nih.gov
Yuzurimine-type Alkaloids : The skeleton of yuzurimine-type alkaloids is proposed to be formed from a pyridoxal-mediated transformation of an intermediate like homosecodaphniphyllic acid. psu.edu
Calyciphylline A vs. Macrodaphniphyllamine : The biosynthetic relationship between these subfamilies has been explored through biomimetic synthesis, suggesting that a Polonovski-type reaction could interconvert them, with calyciphylline A being a precursor to macrodaphniphyllamine. scispace.com
C30 vs. C22 Alkaloids : Isotopic labeling and metabolomic studies show that C30 alkaloids (e.g., daphniphylline, secodaphniphylline) and C22 alkaloids (e.g., yuzurimine) have distinct distributions in plant tissues. nih.govbiorxiv.org The evidence suggests that the C30 types are formed in the phloem region and are subsequently converted to C22 types, which then accumulate in the epidermis, indicating a clear biosynthetic and spatial relationship. nih.gov
These comparative studies underscore a biosynthetic network where a few key intermediates, derived from a remarkable cyclization cascade, are tailored by different enzymatic tools (oxidases, cyclases, transferases) to produce the rich chemodiversity observed in the Daphniphyllum genus.
Chemical Synthesis Research of Daphmanidins E
Total Synthesis Strategies and Achievements of Daphmanidin E
The first and thus far only total synthesis of (+)-Daphmanidin E was accomplished by Weiss and Carreira in 2011. nih.gov This landmark achievement provided a blueprint for assembling the complex hexacyclic framework and has been a focal point for subsequent discussions on the synthesis of related alkaloids. nih.govorganic-chemistry.orgnii.ac.jp
Retrosynthetic Analyses Guiding Total Synthesis Approaches
The successful synthesis of Daphmanidin E hinged on a carefully crafted retrosynthetic analysis. The Carreira group envisioned a convergent strategy, dissecting the complex structure into more manageable and synthetically accessible fragments. nih.gov The key disconnections identified the C2-symmetric bicyclo[2.2.2]octane core as a primary building block, which could be prepared in an enantiomerically pure form. nih.govethz.ch This core unit, corresponding to rings B and C, already contained two strategically placed quaternary centers. nih.gov The remaining rings were envisioned to be constructed sequentially from this central scaffold. This approach allowed for the early installation of key stereochemical features and provided a solid foundation for the subsequent, more complex transformations.
A crucial aspect of the retrosynthetic plan was the late-stage formation of the seven-membered D ring and the final dihydropyrrole A ring. nih.gov This strategy of addressing the most challenging ring closures towards the end of the synthesis is a common tactic in complex natural product synthesis, as it allows for the majority of the molecular framework to be assembled before tackling high-risk steps.
Key Stereoselective Transformations and Methodologies Employed
The synthesis of Daphmanidin E is a showcase of modern stereoselective transformations. Several key reactions were instrumental in controlling the intricate stereochemistry of the molecule.
Claisen Rearrangements: Two strategic Claisen rearrangements were employed with high diastereoselectivity. The first connected the cyclopentene (B43876) ring (ring E) to the bicyclo[2.2.2]octane core, while the second was crucial for establishing the vicinal quaternary stereocenters at C-8. nih.govorganic-chemistry.orgorganic-chemistry.org The second rearrangement, in particular, proceeded as a single diastereomer, highlighting the directing power of the existing stereocenters. nih.gov
Hydroboration: A highly diastereoselective hydroboration of a sterically hindered alkene was used to install a key hydroxyl group. ethz.chorganic-chemistry.orgorganic-chemistry.org The congestion around the double bond necessitated the use of excess borane (B79455) at elevated temperatures. organic-chemistry.org
Alkyl-Heck Coupling: The formation of the seven-membered D ring was achieved through a novel cobalt-catalyzed intramolecular alkyl-Heck cyclization. nih.govorganic-chemistry.orgthieme-connect.com This reaction, performed under visible light irradiation, proved to be a mild and effective method for constructing the challenging medium-sized ring. nih.govthieme-connect.com This innovative step represents a significant methodological contribution from the Carreira synthesis. thieme-connect.com
Intramolecular Aldol (B89426) Condensation: The final carbocyclic ring, a five-membered ring (ring F), was constructed via an intramolecular aldol condensation. nih.govorganic-chemistry.org This reaction closed the pentacyclic carbon skeleton, setting the stage for the final ring closure.
Diels-Alder Reactions: While not directly employed in the final successful route to Daphmanidin E, the Diels-Alder reaction is a powerful tool for constructing bicyclo[2.2.2]octane systems and has been a key strategy in the synthesis of other Daphniphyllum alkaloids. nih.govacs.orgnih.gov For instance, the synthesis of (−)-calyciphylline N utilized a highly diastereoselective intramolecular Diels-Alder reaction to form a silicon-tethered acrylate. nih.gov
Construction of the Complex Polycyclic Ring Systems
The assembly of the intricate polycyclic framework of Daphmanidin E was a step-wise and meticulously planned process.
Bicyclo[2.2.2]octane Core: The synthesis commenced with an enantiomerically pure bicyclo[2.2.2]octadione, which served as the foundational C2-symmetric building block. nih.govethz.ch This starting material was elaborated through a series of reactions, including a B-alkyl Suzuki-Miyaura cross-coupling, to introduce the necessary functionality for subsequent ring formations. ethz.chorganic-chemistry.org
Seven-Membered Ring: The construction of the octahydroazulene motif, which contains the seven-membered ring, was a highlight of the synthesis. ethz.ch After extensive experimentation, a cobalt-mediated, intramolecular alkyl-Heck coupling of an iodo enone was developed. ethz.chorganic-chemistry.org This key transformation successfully forged the seven-membered ring in excellent yield and with high regioselectivity. thieme-connect.com
Final Ring Closures: With the core polycyclic system in place, the final two rings were formed. An organocatalytic aldol condensation was used to create the last five-membered ring. ethz.ch The synthesis was completed by the formation of the dihydropyrrole ring (ring A) through an intramolecular imine formation from an ammonium (B1175870) salt upon heating. organic-chemistry.org
Evaluation of Synthetic Efficiency, Convergency, and Overall Yields
The synthesis can be described as largely linear, with the sequential construction of the rings around the initial bicyclo[2.2.2]octane core. While convergent in its initial conception, the practical execution involved a long sequence of reactions starting from a single key building block.
Comparison with Other Synthetic Endeavors for Related Daphniphyllum Alkaloids
The synthesis of Daphmanidin E shares several strategic elements with the syntheses of other complex Daphniphyllum alkaloids, while also showcasing unique solutions.
Common Strategies: The use of a pre-formed bicyclo[2.2.2]octane core is a strategy that has been explored in the context of other related natural products. nih.gov Intramolecular cyclizations, such as aldol condensations and Michael additions, are also common tactics for forming the various rings found in this family of alkaloids. acs.orgsci-hub.se
Divergent Approaches: In contrast to the cobalt-catalyzed Heck reaction used for Daphmanidin E, other syntheses have employed different methods for key ring formations. For example, the synthesis of (−)-calyciphylline N by the Smith group featured a highly diastereoselective intramolecular Diels-Alder reaction and a Stille carbonylation. acs.orgnih.gov The synthesis of daphenylline (B12778079) by Li and coworkers utilized a gold-catalyzed cyclization and a radical cyclization to assemble its unique framework. sci-hub.sechemrxiv.org These different approaches highlight the diversity of synthetic strategies that can be brought to bear on this complex family of natural products.
Biomimetic Approaches: The pioneering work of Heathcock on the biomimetic synthesis of proto-daphniphylline, the proposed biosynthetic precursor to many Daphniphyllum alkaloids, established a foundation for understanding the assembly of these complex structures. nih.govacs.org While the Carreira synthesis of Daphmanidin E is not strictly biomimetic, it draws inspiration from the general principles of constructing the polycyclic system in a controlled manner.
Semi-synthesis and Late-Stage Functionalization Approaches for Analogues
To date, the primary focus of synthetic research on Daphmanidin E has been on achieving its total synthesis. There is limited published information specifically detailing semi-synthesis or late-stage functionalization studies to generate analogues of Daphmanidin E itself. However, the successful total synthesis provides a platform for such investigations. The advanced intermediates generated during the synthesis could potentially serve as starting points for creating structural analogues.
The development of new synthetic methodologies, such as the photoredox chemistry and late-stage C-H functionalization, which are becoming more prevalent in medicinal chemistry, could be applied to complex molecules like Daphmanidin E to generate derivatives that might exhibit interesting biological activities. acs.org The strategies employed in the synthesis of other Daphniphyllum alkaloids, which have involved the creation of analogues from advanced intermediates, could also serve as a guide for future work on Daphmanidin E. acs.org
Development of Novel Methodologies and Synthetic Reactions Inspired by Daphmanidins E Total Synthesis
The intricate and densely functionalized polycyclic structure of Daphmanidin E has served as a significant impetus for the advancement of synthetic chemistry. The successful total synthesis of this complex molecule, most notably by the research group of Erick M. Carreira, was not merely a feat of strategic route planning but also a crucible for the development and application of novel synthetic methodologies. sogang.ac.krethz.ch The challenges posed by the molecule's unique architecture, particularly the formation of its congested stereocenters and medium-sized rings, necessitated the creation of new chemical tools and strategies. These innovations have since expanded the repertoire of synthetic organic chemists and have found applications beyond the realm of Daphniphyllum alkaloid synthesis. organic-chemistry.orgnih.gov
A paramount challenge in the total synthesis of (+)-Daphmanidin E was the construction of the seven-membered octahydroazulene core. ethz.chthieme-connect.com Initial explorations using conventional cyclization techniques, including radical cyclizations and transitions-metal-mediated reactions involving palladium and chromium, proved unsuccessful. thieme-connect.com This led to the development of a novel and highly effective cobalt-catalyzed intramolecular alkyl Heck-type reaction. thieme-connect.comthieme-connect.com
This key transformation utilized an alkyl iodide precursor and a specialized cobaloxime catalyst, which, upon irradiation with visible light (blue LEDs), facilitated the desired 7-exo-trig cyclization to form the seven-membered ring with exceptional efficiency and regioselectivity. organic-chemistry.orgthieme-connect.comresearchgate.net The reaction proceeded in an impressive 93% yield to furnish the complex tetracyclic enone core of Daphmanidin E. thieme-connect.comthieme-connect.com A critical innovation in this methodology was the catalytic turnover mechanism. Unlike traditional Heck reactions that often require harsh conditions, this cobalt-mediated process operates under mild conditions at room temperature. nih.gov The turnover of the cobalt(I) catalyst is promoted by the use of a Hünig's base (N,N-diisopropylethylamine), which deprotonates a cobalt(III)-hydride intermediate, thus regenerating the active catalyst without the need for strong reducing agents like zinc or Grignard reagents. nih.gov This feature significantly enhances the reaction's functional group tolerance, a crucial aspect in the context of a complex natural product synthesis. nih.gov The development of this visible-light-induced, cobalt-catalyzed coupling was a direct result of the synthetic challenges posed by Daphmanidin E and has been recognized as a significant contribution to the field of C-C bond formation. nih.govthieme-connect.com
Table 1: Key Reaction Data for the Cobalt-Catalyzed Intramolecular Alkyl Heck Cyclization
| Parameter | Details | Source(s) |
|---|---|---|
| Reaction Type | Cobalt-Catalyzed Intramolecular Alkyl Heck-Type Cyclization | thieme-connect.comthieme-connect.com |
| Substrate | Iodo enone precursor | sogang.ac.krethz.ch |
| Catalyst | Cobaloxime complex | thieme-connect.comthieme-connect.com |
| Conditions | Blue LED irradiation, N,N-Diisopropylethylamine (DIPEA) | thieme-connect.com |
| Product | Octahydroazulene ring system | thieme-connect.comthieme-connect.com |
| Yield | 93% | thieme-connect.comthieme-connect.com |
| Selectivity | Exclusive regioselectivity | thieme-connect.com |
| Significance | Enabled formation of a challenging seven-membered ring; established a mild C-C bond-forming reaction with high functional group tolerance. | nih.govthieme-connect.com |
Beyond this singular innovation, the synthesis of Daphmanidin E was characterized by the strategic and masterful application of other powerful reactions to assemble its complex framework. A notable example is the sequential use of two distinct Claisen rearrangements to construct the formidable vicinal quaternary-tertiary stereogenic centers. ethz.chorganic-chemistry.orgthieme-connect.com This carefully orchestrated sequence showcases how established reactions can be employed in an innovative fashion to solve profound synthetic puzzles. researchgate.net
Furthermore, the final five-membered ring of the Daphmanidin E skeleton was assembled via an organocatalytic intramolecular aldol condensation. ethz.chorganic-chemistry.org The use of organocatalysis in the late stages of such a complex synthesis highlights the growing power and reliability of this branch of catalysis for constructing intricate molecular architectures.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Daphmanidin E |
Mechanistic Biological Activity Investigations of Daphmanidins E Preclinical Focus
In Vitro Cellular and Molecular Target Elucidation
In vitro studies are fundamental to understanding the specific cellular and molecular interactions of Daphmanidin E. These assays provide a controlled environment to dissect the compound's influence on biological pathways and identify its molecular targets.
Vasorelaxant Effect Mechanisms on Vascular Tissue Models (e.g., Rat Aorta)
Daphmanidin E has demonstrated a moderate vasorelaxant effect on rat aorta preparations in preclinical studies. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net This activity is a recognized property of the broader Daphniphyllum alkaloid family. sci-hub.senih.govresearchgate.net The vasorelaxant properties suggest that Daphmanidin E may interact with pathways that regulate vascular smooth muscle tone. While the precise mechanism for Daphmanidin E is still under detailed investigation, the effects of related alkaloids often involve the endothelium and the nitric oxide (NO) signaling pathway, which is a critical regulator of blood vessel relaxation. The isolation of Daphmanidin E and its analogue, Daphmanidin F, from the leaves of Daphniphyllum teijsmannii was accompanied by reports of their effects on rat aorta, forming the basis for further mechanistic exploration. researchgate.netresearchgate.net
Investigating Anticancer Activity Mechanisms in Cellular Assays (e.g., specific cellular pathways, protein targets)
While the Daphniphyllum alkaloid class is known for its cytotoxic and anticancer properties, specific mechanistic data for Daphmanidin E are limited. sci-hub.senih.govresearchgate.net However, studies on other alkaloids from the same genus provide insight into potential mechanisms. For instance, dcalycinumine A, another Daphniphyllum alkaloid, exhibited significant antitumor activities by inhibiting the proliferation, migration, and invasion of nasopharyngeal cancer cells and promoting apoptosis. mdpi.com Other related compounds have shown cytotoxicity against various cancer cell lines, including mouse lymphocytic leukemia (P-388), human lung carcinoma (A-549), and human gastric carcinoma (SGC-7901). nih.gov For example, daphnezomine W showed moderate cytotoxicity against the HeLa cell line. mdpi.com These findings suggest that the anticancer mechanisms of this class of compounds may involve the induction of apoptosis and the inhibition of key processes in cancer progression. Further research is needed to determine if Daphmanidin E acts through similar pathways.
| Compound | Cell Line | Activity | IC₅₀ (µM) |
| Daphnezomine W | HeLa | Cytotoxicity | ~36.3 (16.0 µg/mL) |
| 2-deoxymacropodumine A | HeLa | Cytotoxicity | ~3.89 |
| Daphnioldhanol A | HeLa | Cytotoxicity | 31.9 |
| Daphnicyclidin M | P-388 | Cytotoxicity | 5.7 |
| Daphnicyclidin N | P-388 | Cytotoxicity | 6.5 |
| Daphnicyclidin M | SGC-7901 | Cytotoxicity | 22.4 |
| Daphnicyclidin N | SGC-7901 | Cytotoxicity | 25.6 |
| Dcalycinumine A | Nasopharyngeal Cancer Cells | Anti-proliferation, Anti-migration, Anti-invasion, Pro-apoptosis | Not specified |
Modes of Antimicrobial Action in Preclinical Models (e.g., bacterial/fungal target pathways)
Information regarding the specific antimicrobial mechanisms of Daphmanidin E is not extensively detailed in the current body of research. While some natural products within the broader alkaloid classification are known to possess antimicrobial properties, dedicated studies to elucidate the action of Daphmanidin E against bacterial or fungal pathogens, or to identify its specific molecular targets within these organisms, are not yet available. utexas.edu
Elucidation of Anti-inflammatory Molecular Pathways (e.g., NF-κB inhibition, cytokine modulation)
The anti-inflammatory potential of Daphmanidin E has not been specifically characterized. However, investigations into other Daphniphyllum alkaloids suggest that interference with key inflammatory signaling pathways is a plausible mechanism. researchgate.net For example, certain micheliolide (B1676576) derivatives, which share some structural similarities in being complex natural products, have been shown to inhibit the NF-κB and STAT3 signaling pathways. researchgate.netchemrxiv.org Additionally, some alkaloids from Daphniphyllum calycinum have demonstrated the ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net Another study noted that certain compounds inhibited nitric oxide (NO) production in LPS-induced BV2 microglial cells, a common model for neuroinflammation. researchgate.net These findings point towards potential mechanisms, such as the modulation of critical transcription factors and the suppression of inflammatory mediators, that could be relevant for Daphmanidin E, though direct evidence is pending.
Mechanistic Studies of Antioxidant Activity (e.g., free radical scavenging pathways, enzyme modulation)
The Daphniphyllum class of alkaloids is recognized for possessing antioxidant properties. sci-hub.senih.govrsc.orgresearchgate.net This activity generally involves mechanisms such as the scavenging of free radicals or the modulation of cellular antioxidant enzymes. While the antioxidant potential is attributed to the class as a whole, specific mechanistic studies detailing the free radical scavenging pathways or enzymatic interactions of Daphmanidin E itself are not prominently featured in the available literature.
In Vivo Preclinical Model Applications for Mechanistic Understanding
Currently, there is a scarcity of published in vivo studies specifically utilizing Daphmanidin E in preclinical models to provide a deeper mechanistic understanding of its biological activities. While in vitro assays have confirmed its vasorelaxant effects, the translation of these findings into a living organism model to explore the physiological consequences and underlying systemic mechanisms has not been reported. Animal studies on related compounds have focused on activities like anti-inflammatory effects and anticancer efficacy, but specific in vivo mechanistic data for Daphmanidin E remains an area for future research. researchgate.nethku.hknih.gov
Pharmacological Target Validation in Animal Models (excluding human clinical trial data)
The primary pharmacological activity identified for Daphmanidin E is its moderate vasorelaxant effect, which was first observed in ex vivo studies using rat aorta. nih.govorganic-chemistry.org This finding points towards potential interactions with cellular pathways that regulate vascular tone.
Initial research by Morita et al. in 2006 reported that Daphmanidin E, along with the related compound Daphmanidin F, induced relaxation in isolated rat aortic preparations. nih.gov This foundational study established the vasorelaxant property of Daphmanidin E, suggesting that its pharmacological targets are likely present within the vascular endothelium or smooth muscle cells of the aorta. nih.govresearchgate.net The animal model utilized, the rat aorta, is a standard and well-characterized ex vivo system for assessing vasorelaxant or vasoconstrictor activity of novel compounds. researchgate.netbrighton.ac.uk
While the initial report identified this vasorelaxant activity, detailed mechanistic studies to validate specific pharmacological targets in animal models are not extensively available in the public domain. The term "moderate" suggests that the potency or efficacy of Daphmanidin E is less pronounced than that of standard reference compounds, though quantitative data from the primary literature is not fully detailed in available reviews. organic-chemistry.orgthieme-connect.com The biological activity of Daphniphyllum alkaloids as a class is diverse, with various members exhibiting cytotoxic, antioxidant, and antiplatelet activating factor effects, but the specific molecular targets of Daphmanidin E remain an area for more in-depth investigation. thieme-connect.comnih.govresearchgate.netresearchgate.net
Table 1: Pharmacological Target Validation Studies of Daphmanidin E in Animal Models
| Compound | Animal Model | Tissue/System | Observed Effect | Citation |
|---|
Studies on Pharmacodynamic Endpoints Related to Mechanistic Actions (not efficacy)
Pharmacodynamic studies to elucidate the precise mechanism of action underlying the vasorelaxant effects of Daphmanidin E are limited in currently accessible scientific literature. The initial discovery of its vasorelaxant properties in rat aorta provides a crucial pharmacodynamic endpoint, but the subsequent signaling pathways involved have not been fully characterized. nih.gov
Generally, vasorelaxation can be mediated through several mechanisms, including but not limited to the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, blockade of calcium channels, or the opening of potassium channels in vascular smooth muscle cells. brighton.ac.ukmdpi.comnih.govsemanticscholar.org For many natural products with vasorelaxant properties, investigations into these pathways are standard procedure. brighton.ac.uknih.gov For instance, studies on other vasorelaxant compounds often involve experiments with and without the endothelial lining to determine if the effect is endothelium-dependent, and the use of specific inhibitors like L-NAME (an inhibitor of nitric oxide synthase) or methylene (B1212753) blue (an inhibitor of guanylate cyclase) to probe the NO pathway. researchgate.netbrighton.ac.uk
However, specific data from such mechanistic experiments for Daphmanidin E are not available in the reviewed literature. It is therefore not yet known whether the vasorelaxant effect of Daphmanidin E is dependent on the endothelium or if it acts directly on the vascular smooth muscle. Further research would be required to investigate these potential mechanisms and to establish a clear pharmacodynamic profile.
Table 2: Studies on Pharmacodynamic Endpoints for Daphmanidin E
| Compound | Pharmacodynamic Endpoint | Experimental System | Mechanistic Finding | Citation |
|---|
Structure Activity Relationship Sar and Structure Based Design Studies of Daphmanidins E and Its Analogs
Correlation of Specific Structural Motifs within Daphmanidins E with Observed Biological Activities
To establish a clear correlation between the structural features of Daphmanidin E and its vasorelaxant activity, systematic SAR studies would be essential. This would involve the synthesis of a series of analogs where specific functional groups and stereocenters are modified. For instance, the roles of the hydroxyl and methyl groups, the lactone ring, and the various carbocyclic rings would need to be investigated. By comparing the biological activities of these analogs with that of the parent compound, researchers could deduce which structural components are crucial for its observed effects. Currently, such a systematic study for Daphmanidin E has not been reported in the literature.
Computational Chemistry Approaches for SAR Analysis (e.g., Molecular Docking Simulations, Quantitative Structure-Activity Relationships (QSAR))
Computational chemistry provides powerful tools to supplement experimental SAR studies. Molecular docking simulations could be employed to predict the binding mode of Daphmanidin E to its putative biological target. This would require the identification and structural elucidation of the target protein responsible for its vasorelaxant effects.
Quantitative Structure-Activity Relationship (QSAR) modeling would involve the generation of a dataset of Daphmanidin E analogs with their corresponding biological activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for these analogs would be calculated and correlated with their activities using statistical methods. Such models can be predictive, guiding the design of new, more potent analogs. However, the prerequisite for a reliable QSAR model is a sufficiently large and diverse dataset of active compounds, which is currently unavailable for Daphmanidin E.
Rational Design Principles for Analogs with Modified or Enhanced Mechanistic Potency
Based on the insights gained from SAR and computational studies, rational design principles for novel Daphmanidin E analogs could be formulated. For example, if a specific hydroxyl group is found to form a critical hydrogen bond with the target receptor, analogs could be designed to enhance this interaction. Similarly, if a particular region of the molecule is identified as being involved in unfavorable steric clashes, it could be modified to improve binding affinity. The total synthesis of Daphmanidin E provides a platform for such modifications, but reports on the rational design and synthesis of analogs with enhanced potency are not present in the current body of scientific literature.
Exploration of Conformational Dynamics and Identification of Bioactive Conformations
The complex, three-dimensional structure of Daphmanidin E suggests that its biological activity is likely dependent on its adoption of a specific low-energy conformation, often referred to as the bioactive conformation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics (MD) simulations could be used to explore the conformational landscape of Daphmanidin E. Identifying the bioactive conformation is crucial for understanding its interaction with its biological target at a molecular level and for the structure-based design of new analogs. While conformational analyses have been performed for other Daphniphyllum alkaloids, specific studies on Daphmanidin E are not yet available.
Derivatization and Analog Development for Mechanistic Probing
Synthetic Modifications of Daphmanidins E for Biological Probe Development
The total synthesis of Daphmanidin E, first achieved by Carreira and Weiss, provides a roadmap of functional group transformations and key bond formations. organic-chemistry.orgnih.gov This synthetic sequence offers multiple points for potential modification. For instance, functional handles (e.g., alcohols, ketones, amines) present in various synthetic intermediates could be used for the attachment of probes. The final steps of the synthesis, which involve the deprotection of an amine and subsequent imine formation, present a particularly attractive point for late-stage derivatization, allowing for the introduction of a probe onto the completed molecular scaffold. organic-chemistry.orgorganic-chemistry.org
The development of fluorescent probes, for example, often involves conjugating the molecule of interest to a fluorophore like a BODIPY dye. rsc.org A synthetic strategy for a Daphmanidin E-based probe could involve preparing an advanced intermediate with a suitable functional group, such as a primary amine or a carboxylic acid, that is not critical for its biological activity. This functional group could then be reacted with an activated fluorophore to generate the final probe. The successful application of such probes is contingent on retaining the parent molecule's binding affinity for its biological target.
The scarcity of Daphmanidin E from natural sources makes its isolation for derivatization impractical. sci-hub.se Therefore, total synthesis is the only viable route to obtaining the necessary quantities of the material and its precursors for the development of biological probes. mdpi.comwhiterose-mechanisticbiology-dtp.ac.uk The established synthetic pathways are the essential starting point for creating these critical tools for mechanistic investigation.
Strategies for Scaffold Diversification and Generation of Novel Chemical Entities
The exploration of the chemical space around Daphmanidin E is primarily driven by the development of divergent and flexible total synthesis strategies. Rather than modifying the final natural product, chemists can introduce variations during the synthesis to create a library of analogs with diverse scaffolds. This approach is powerful for generating novel chemical entities that may possess improved potency, selectivity, or different biological activities altogether. The synthesis of various Daphniphyllum alkaloids has showcased a range of powerful chemical reactions that can be harnessed to create structural diversity. researchgate.netmdpi.com
Key strategies that enable scaffold diversification in the context of Daphmanidin E and related alkaloids include:
Varying Cyclization Strategies: The construction of the intricate polycyclic core is a hallmark of Daphniphyllum alkaloid synthesis. Different research groups have employed distinct key reactions to form the characteristic ring systems. For example, the Carreira synthesis of Daphmanidin E famously utilized a visible light-induced, cobalt-catalyzed alkyl-Heck reaction to close the seven-membered ring. thieme-connect.comnsf.gov In contrast, strategies for other family members have employed intramolecular Diels-Alder reactions, acs.orgacs.org Pauson-Khand reactions, or radical cyclizations to build different core structures. researchgate.net By selecting or designing different cyclization precursors and conditions, a variety of unique scaffolds can be accessed.
Modular Assembly: Total syntheses are often designed in a modular fashion, where large fragments of the molecule are synthesized separately and then joined together. thieme-connect.com This approach is inherently flexible. By synthesizing a range of different building blocks for each module, a combinatorial-like approach can be used to generate a library of analogs. For instance, in the synthesis of daphenylline (B12778079), a related alkaloid, a bridged 6,6,5-tricyclic motif was constructed early, which could potentially be coupled with various side chains to produce diverse analogs. sci-hub.se
Late-Stage Functionalization: While challenging, the direct functionalization of a late-stage intermediate or the final natural product scaffold is a highly efficient way to create analogs. Reactions that selectively modify C-H bonds, for instance, could be used to introduce new functional groups at positions that are difficult to access through other means.
The table below summarizes some of the key synthetic reactions that have been pivotal in the synthesis of Daphmanidin E and related alkaloids, highlighting the potential for scaffold diversification.
| Key Reaction Type | Application in Synthesis | Potential for Diversification |
| Cobalt-Catalyzed Alkyl-Heck Cyclization | Formation of the 7-membered ring in Daphmanidin E synthesis. organic-chemistry.orgthieme-connect.com | Modification of the alkyl halide precursor or the enone acceptor can lead to different ring sizes or substituted core structures. |
| Intramolecular Diels-Alder Reaction | Construction of the core ring system in the synthesis of (-)-Calyciphylline N. acs.orgacs.org | The dienophile and diene components can be varied extensively to produce a wide range of polycyclic frameworks. |
| Claisen Rearrangement | Used sequentially to install key carbon-carbon bonds and stereocenters in the Daphmanidin E synthesis. organic-chemistry.org | Altering the structure of the allyl vinyl ether precursors can introduce diverse substituents around the core. |
| Radical Cyclization | Employed for the assembly of the seven-membered ring and pyrrolidine (B122466) motif in related alkaloids. sci-hub.senih.gov | The position of the radical precursor and the alkene acceptor can be changed to generate different heterocyclic systems. |
| [5+2] Cycloaddition | Used to construct the ACDE ring framework of Calyciphylline A-type alkaloids. mdpi.com | This method allows for the rapid assembly of complex seven-membered rings with different substitution patterns. |
These strategies underscore that the true power of total synthesis lies not just in reaching the natural product itself, but in providing a platform for the rational design and creation of novel molecules with potentially new functions. dokumen.pub
Evaluation of Modified Analogs for Specific Mechanistic Insights
The ultimate goal of synthesizing analogs of Daphmanidin E is to probe its biological mechanism of action through structure-activity relationship (SAR) studies. researchgate.net By systematically altering different parts of the molecule and observing the effect on its biological activity, researchers can identify the key structural features—the pharmacophore—required for its function. Although detailed SAR studies specifically on Daphmanidin E analogs are not yet widely published, the groundwork has been laid by the successful total syntheses and the biological evaluation of related naturally occurring and synthetic alkaloids. researchgate.netnih.gov
Daphmanidin E itself has been reported to exhibit moderate vasorelaxant activity. organic-chemistry.org Other members of the Daphniphyllum family display a broad range of biological activities, including anticancer, anti-HIV, and neurotrophic effects. sci-hub.senih.govresearchgate.net For example, certain C-22-noryuzurimine-type alkaloids have shown potent cytotoxic activities against P388 and A549 tumor cell lines. nih.gov This diversity in function across structurally related compounds suggests that even subtle changes to the scaffold can have profound effects on biological activity.
The evaluation of synthetic analogs would typically involve:
Design and Synthesis: Creating a series of analogs where specific functional groups are modified, removed, or stereocenters are inverted. For example, one could synthesize analogs of Daphmanidin E where the hydroxyl group is esterified, the imine is reduced to a secondary amine, or the stereochemistry at a particular carbon is altered.
Biological Screening: Testing the synthesized analogs in relevant biological assays. For Daphmanidin E, this would initially involve vasorelaxation assays to see how the modifications affect its known activity.
SAR Analysis: Correlating the structural changes with the observed biological activity. For instance, if removing the hydroxyl group abolishes activity, it suggests this group is critical for binding to the biological target, perhaps through hydrogen bonding.
Through such studies, a detailed picture of the molecular interactions between Daphmanidin E and its cellular partner(s) can be constructed. This knowledge is invaluable for designing more potent and selective compounds and for understanding the fundamental biology that the natural product modulates. The total synthesis of these complex molecules is the essential first step that enables this entire process of discovery. sci-hub.sethieme-connect.com
Advanced Analytical Methodologies for Research and Characterization of Daphmanidins E
Quantitative and Qualitative Spectroscopic Methods (e.g., High-Resolution Mass Spectrometry, Advanced NMR techniques for complex mixtures)
Spectroscopic methods are indispensable for the structural elucidation of complex molecules like Daphmanidin E. High-resolution mass spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) techniques are at the forefront of this analytical endeavor. ich.org
High-Resolution Mass Spectrometry (HRMS):
HRMS is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and confidence. ich.org For Daphmanidin E, HRMS provides the exact mass of the molecular ion, which allows for the calculation of its molecular formula. This is a critical first step in its identification. In a study involving the chemical profiling of Fissistigma oldhamii, Daphmanidin E was identified using ultra-high-performance liquid chromatography coupled with a hybrid quadrupole-orbitrap mass spectrometer. nih.gov The high resolution of the mass analyzer, set at 70,000, and a mass tolerance of 5 ppm were crucial for this identification. nih.gov
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers further structural insights, helping to piece together the complex ring system of the alkaloid. ich.org
Table 1: High-Resolution Mass Spectrometry Data for Daphmanidin E
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₃₁NO₅ | nih.govmetabolomicsworkbench.org |
| Observed m/z [M+H]⁺ | 426.2273 | nih.gov |
| Calculated m/z [M+H]⁺ | 426.2275 | nih.gov |
| Mass Error (ppm) | -0.47 | nih.gov |
| Key MS/MS Fragments (m/z) | 410.2325, 408.2167, 392.2223 | nih.gov |
Advanced NMR Techniques for Complex Mixtures:
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. For a complex alkaloid like Daphmanidin E, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, but are often insufficient due to signal overlap and complex coupling patterns. mdpi.comnih.gov Therefore, a suite of advanced two-dimensional (2D) NMR experiments is employed. mdpi.comnih.govnih.govacs.orgacs.org
These techniques help to establish the connectivity of atoms within the molecule and its relative stereochemistry. While specific 2D NMR data for Daphmanidin E is not extensively published in isolation, the characterization of related Daphniphyllum alkaloids heavily relies on these methods. mdpi.comnih.govnih.govacs.orgacs.org
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning protons to their corresponding carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity, providing vital information about the 3D structure and stereochemistry of the molecule. acs.org
The analysis of these 2D NMR spectra allows for the piecing together of the intricate hexacyclic framework of Daphmanidin E and its congeners. mdpi.comacs.org
Table 2: Application of Advanced NMR Techniques in the Analysis of Daphniphyllum Alkaloids
| NMR Technique | Information Gained | Relevance to Daphmanidin E | Reference |
| ¹H NMR | Provides information on the chemical environment and number of different types of protons. | Initial characterization of proton signals. | mdpi.combiorxiv.org |
| ¹³C NMR & DEPT | Determines the number and type of carbon atoms (CH₃, CH₂, CH, C). | Elucidates the carbon framework. | mdpi.compsu.edu |
| COSY | Establishes ¹H-¹H connectivity within spin systems. | Maps out proton-proton adjacencies in the rings. | biorxiv.org |
| HSQC/HMQC | Correlates protons to their directly attached carbons. | Assigns specific ¹H signals to their corresponding ¹³C signals. | biorxiv.org |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Key for connecting different fragments and building the polycyclic core. | mdpi.compsu.edu |
| NOESY/ROESY | Reveals through-space proximity of protons. | Essential for determining the relative stereochemistry of the numerous chiral centers. | acs.orgpsu.edu |
Chromatographic Separation and Purification Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))
The isolation of Daphmanidin E from its natural source, Daphniphyllum teijsmannii, or its purification during a total synthesis, relies on powerful chromatographic techniques. ub.eduorganic-chemistry.org High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are central to achieving the high purity required for structural elucidation and biological testing. organic-chemistry.orgacs.org
High-Performance Liquid Chromatography (HPLC):
HPLC is a high-resolution separation technique used to separate, identify, and quantify components in a mixture. nih.govbiorxiv.org For the purification of complex natural products like Daphmanidin E, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). biorxiv.org
In the context of the total synthesis of related Daphniphyllum alkaloids, intermediates are often purified by flash column chromatography followed by HPLC to ensure high purity. psu.eduwhiterose.ac.uk For instance, in the purification of related alkaloids, semi-preparative HPLC with a C18 column is a common final step. biorxiv.org
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. demarcheiso17025.com This hyphenated technique is invaluable for analyzing complex mixtures, such as plant extracts, to identify known compounds and discover new ones. labmanager.com An LC-MS method for the analysis of Daphniphyllum alkaloids involved an Acquity BEH C18 column with a gradient elution of methanol (B129727) and ammonium (B1175870) bicarbonate buffer. biorxiv.orglabmanager.com The use of an atmospheric pressure chemical ionization (APCI) source in positive ion mode was also reported for the analysis of these alkaloids. labmanager.com
Table 3: Exemplar LC-MS Parameters for the Analysis of Daphniphyllum Alkaloids
| Parameter | Description | Reference |
| LC System | Waters Acquity I-Class UPLC | ich.org |
| Column | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) | labmanager.com |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.2) | labmanager.com |
| Mobile Phase B | Methanol (MeOH) | labmanager.com |
| Flow Rate | 0.5 mL/min | labmanager.com |
| Column Temperature | 60 °C | labmanager.com |
| MS System | Thermo Tribrid Fusion Orbitrap | ich.org |
| Ion Source | APCI (Atmospheric Pressure Chemical Ionization) | labmanager.com |
| Ionization Mode | Positive | ich.org |
| MS¹ Resolution | 60,000 FWHM @ m/z 200 | labmanager.com |
Method Development and Validation Protocols for Research Applications
Key Validation Parameters:
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net For a stability-indicating method, this involves subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure the method can separate the analyte from any degradation products formed. uv.mx
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations is typically recommended to establish linearity. ich.org
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by spike-recovery experiments. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment). europa.eu
Reproducibility: Precision between laboratories (collaborative studies).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). nih.gov
Table 4: ICH Guideline Parameters for Analytical Method Validation
| Validation Characteristic | Assay | Impurity (Quantitative) |
| Accuracy | Yes | Yes |
| Precision | Yes | Yes |
| Repeatability | Yes | Yes |
| Intermediate Precision | Yes | Yes |
| Specificity | Yes | Yes |
| Limit of Detection (LOD) | No | No (usually) |
| Limit of Quantitation (LOQ) | No | Yes |
| Linearity | Yes | Yes |
| Range | Yes | Yes |
Adapted from ICH Q2(R1) Guidelines ich.org
Application of Chemometrics and Data Science for Complex Sample Analysis
When analyzing complex samples, such as crude plant extracts containing Daphmanidin E and numerous other related alkaloids and metabolites, the resulting data from techniques like LC-MS can be vast and difficult to interpret manually. Chemometrics, which uses mathematical and statistical methods to extract meaningful information from chemical data, is a powerful tool in this scenario. benthamdirect.comresearchgate.net
Pattern Recognition and Classification:
Chemometric techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be applied to LC-MS or NMR datasets from multiple samples. This allows for:
Authentication of Botanical Materials: Distinguishing between different species of Daphniphyllum or identifying adulteration in herbal products by comparing their chemical fingerprints. researchgate.net
Identifying Bioactive Markers: By correlating the chemical profiles of different fractions with their measured biological activity (a process sometimes called biochemometrics), it is possible to identify the compounds responsible for the activity, thus guiding the isolation process.
Metabolite Profiling: Understanding how the metabolic profile of the plant changes based on factors like geographical origin, season, or environmental stress. researchgate.net
Data Processing and Analysis Workflow:
A typical chemometric workflow for analyzing complex LC-MS data involves several steps:
Data Acquisition: Running multiple samples (e.g., different plant tissues, extracts) on an LC-MS system.
Data Preprocessing: This includes baseline correction, noise reduction, peak detection, and alignment of chromatograms to correct for retention time shifts.
Multivariate Data Analysis: Applying statistical models like PCA or PLS-DA to the processed data to visualize trends and identify discriminating features (i.e., specific m/z values that correspond to compounds of interest).
Marker Identification: Investigating the ions identified as significant by the statistical model to elucidate their structures using MS/MS fragmentation and NMR.
This data-driven approach can significantly accelerate the discovery and characterization of natural products like Daphmanidin E from complex mixtures. benthamdirect.com
Future Research Directions and Unresolved Questions
Addressing Remaining Challenges in the Biosynthesis Elucidation of Daphmanidins E
The biosynthesis of Daphniphyllum alkaloids, including Daphmanidin E, remains a significant puzzle for chemists and biologists. While it is hypothesized that these complex structures arise from squalene (B77637), the precise enzymatic steps and intermediates are largely unknown. whiterose.ac.ukrsc.org Key unresolved questions that demand future investigation include:
The True Precursor and Nitrogen Incorporation: Research has cast some doubt on whether squalene-27,28-diol is a direct precursor in the biosynthetic pathway. whiterose.ac.uk Furthermore, the exact mechanism and the source of nitrogen incorporation into the alkaloid scaffold are yet to be determined. whiterose.ac.uk Studies involving the feeding of ¹⁵N-labeled amino acids have demonstrated nitrogen incorporation, but the specific donor molecule remains elusive. whiterose.ac.uk
Enzymatic vs. Spontaneous Reactions: A fundamental question is whether the intricate cyclizations and rearrangements that form the complex polycyclic core are driven by specific enzymes or occur spontaneously from a key precursor. whiterose.ac.uk Identifying and characterizing the enzymes involved, potentially through X-ray crystallography, could reveal novel catalytic mechanisms for complex chemical transformations. ukri.org
Tissue-Specific Synthesis: Understanding where within the plant the biosynthesis occurs is crucial. Recent studies on Daphniphyllum macropodum suggest that the pathway is spatially controlled, with different alkaloid subtypes localizing to specific tissues. researchgate.netbiorxiv.org This opens the door to tissue-specific gene expression analysis to pinpoint the biosynthetic enzymes.
Elucidating the complete biosynthetic pathway would not only be a major scientific achievement but could also enable the production of Daphmanidin E and other alkaloids through synthetic biology approaches, for instance, by transferring the responsible genes to easily cultivated organisms like yeast or tobacco. ukri.org
Opportunities for Discovery of Novel Biological Activity Mechanisms and Molecular Targets
The known biological activity of Daphmanidin E is modest, primarily noted for its moderate vasorelaxant effect on rat aorta. organic-chemistry.orgorganic-chemistry.orgrsc.org However, the broader family of Daphniphyllum alkaloids exhibits a range of more potent biological effects, including anti-cancer and anti-HIV properties, suggesting that the full therapeutic potential of Daphmanidin E may be untapped. ukri.orgontosight.airesearchgate.netnih.govrsc.org
Future research should focus on:
Broader Pharmacological Screening: Daphmanidin E should be systematically screened against a wider array of biological targets. Research has suggested potential anticancer, antimicrobial, and anti-inflammatory effects that warrant further in-depth investigation using various in vitro assays and in vivo models. ontosight.ai
Mechanism of Action: For any identified activity, the next critical step is to determine the molecular mechanism. Identifying the specific proteins or cellular pathways that Daphmanidin E interacts with is essential for understanding its effects and for any potential development as a therapeutic lead. ontosight.ai Its unique and complex chemical structure suggests it may interact with novel molecular targets. ontosight.ai
Structure-Activity Relationship (SAR) Studies: The total synthesis of Daphmanidin E and its intermediates provides a platform for creating structural analogs. organic-chemistry.org By systematically modifying the structure, researchers can probe which parts of the molecule are essential for its biological activity, potentially leading to the design of new compounds with enhanced potency and specificity.
The scarcity of Daphmanidin E from natural sources has limited extensive biological testing, but advances in synthesis could provide the necessary quantities for comprehensive pharmacological evaluation. whiterose.ac.uk
Advancements in Stereocontrolled Total Synthesis Strategies for Complex Alkaloids
The total synthesis of Daphmanidin E, first achieved by the Carreira group, stands as a landmark in organic synthesis and highlights the challenges and innovations in constructing complex, polycyclic natural products. organic-chemistry.orgethz.chacs.org The unique hexacyclic structure, featuring multiple contiguous stereocenters and quaternary carbons, serves as an ideal target for developing and showcasing new synthetic strategies. rsc.orgrsc.orgethz.ch
Key advancements and future directions inspired by its synthesis include:
Construction of Congested Stereocenters: The synthesis of Daphmanidin E required innovative solutions for creating highly congested regions, such as the two adjacent quaternary stereocenters. The use of sequential Claisen rearrangements proved effective in this regard. organic-chemistry.orgethz.ch Future work will continue to seek new methods for the stereocontrolled formation of such challenging motifs. mdpi.comnih.gov
Novel Cyclization Strategies: The formation of the complex ring systems in Daphmanidin E pushed chemists to employ and develop powerful reactions. A notable example is the cobalt-catalyzed intramolecular alkyl Heck reaction used to form the octahydroazulene core. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com Similarly, syntheses of related alkaloids like calyciphylline N have utilized intramolecular Diels-Alder reactions, while others have employed stereocontrolled aldol (B89426) cyclizations. acs.orgnih.govub.edu These successes encourage the continued exploration of metal-catalyzed and organocatalytic methods for forging complex ring systems. rsc.org
Biomimetic Approaches: The proposed biosynthetic pathways for Daphniphyllum alkaloids have inspired biomimetic syntheses, which attempt to mimic nature's strategy. rsc.orgnumberanalytics.com These approaches, often involving cascade reactions, can be highly efficient in building molecular complexity from simpler precursors. nih.gov
The synthesis of Daphmanidin E and its congeners not only provides access to these rare molecules but also drives the development of new reactions and strategies that expand the toolkit of synthetic organic chemistry. researchgate.netthieme-connect.comnih.gov
Integration of Multi-Omics Approaches (e.g., Metabolomics, Proteomics) in Daphniphyllum Alkaloid Research
To overcome the challenges in elucidating the biosynthesis of Daphmanidin E, modern analytical techniques are being increasingly applied. The integration of various "omics" technologies is a promising future direction for a holistic understanding of Daphniphyllum alkaloid production in plants. ukri.org
Metabolomic Profiling: Untargeted metabolomics, using techniques like liquid chromatography-mass spectrometry (LC-MS), has been used to map the distribution of different Daphniphyllum alkaloids across various plant tissues (e.g., leaves, stems, roots). researchgate.netbiorxiv.orgnih.gov These studies have revealed that alkaloid subtypes are not uniformly distributed, suggesting that different parts of the biosynthetic pathway are active in different locations within the plant. researchgate.netresearchgate.net For example, C22 alkaloids may accumulate in the epidermis after being synthesized from C30 precursors formed in the phloem region. nih.gov
Transcriptomics and Gene Discovery: By correlating the metabolomic data with transcriptomic data (analysis of expressed genes) from the same tissues, researchers can identify candidate genes that code for the biosynthetic enzymes. ukri.org If a particular alkaloid is abundant in a specific tissue, the genes for the enzymes that produce it should also be highly expressed in that tissue.
Proteomics: Following gene identification, proteomics can be used to detect the actual enzymes (proteins) in the plant tissues, confirming their presence and potentially their activity levels.
This multi-omics approach provides a powerful, systems-level view of alkaloid biosynthesis, moving beyond the one-gene, one-enzyme model and setting the stage for the complete elucidation of the pathway. researchgate.net
Exploration of New Synthetic Methodologies Inspired by the Unique Architecture of this compound
The sheer structural complexity of Daphmanidin E acts as a powerful catalyst for the invention of new synthetic reactions and strategies. rsc.orgrsc.org Its compact, cage-like framework, rich with stereocenters and fused rings, presents a formidable challenge that cannot always be met with existing methods. organic-chemistry.orgrsc.org
Future synthetic explorations inspired by Daphmanidin E's architecture could include:
Development of Cascade Reactions: The dense arrangement of functional groups and rings in Daphmanidin E is ideally suited for the application of cascade reactions, where multiple bonds are formed in a single, efficient operation. Designing starting materials that, under specific conditions, collapse into the core structure of the alkaloid is a major goal. The biomimetic synthesis of related alkaloids by Heathcock demonstrated the power of this approach. nih.gov
New Methods for Ring Construction: The [7-5-5] tricyclic core and other motifs within the Daphniphyllum family have spurred the development of specific strategies for their construction, including the use of 2,3-Wittig rearrangements, E1cB eliminations to form tetrasubstituted double bonds, and intramolecular carbonyl ene reactions. rsc.orgrsc.org The unique seven-membered ring in Daphmanidin E continues to be a challenging target that may inspire novel approaches to medium-sized ring synthesis.
Catalytic Asymmetric Synthesis: Achieving the precise stereochemistry of Daphmanidin E enantioselectively is a primary objective. This drives research into new chiral catalysts and asymmetric transformations that can control the formation of multiple stereocenters in a single reaction. numberanalytics.comoup.comacs.org The synthesis of related alkaloids has already showcased the power of chiral catalysts in Michael additions and other key steps. oup.com
Ultimately, the pursuit of molecules like Daphmanidin E pushes the boundaries of chemical synthesis, leading to the discovery of new principles of reactivity and stereocontrol that benefit the broader field of organic chemistry. nih.gov
Q & A
Q. What are the primary methods for isolating and purifying Daphmanidins E from natural sources?
To isolate this compound, researchers typically employ chromatographic techniques such as high-performance liquid chromatography (HPLC) or flash column chromatography, guided by bioactivity assays (e.g., antimicrobial or cytotoxic screening). Purification requires iterative fractionation, followed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural validation . Key considerations include solvent selection (e.g., polarity gradients) and monitoring for co-eluting compounds that may obscure spectral clarity.
Q. How can researchers confirm the structural identity of this compound?
Structural elucidation combines spectroscopic methods:
- 1D/2D NMR (e.g., COSY, HSQC, HMBC) to map carbon-hydrogen frameworks.
- High-resolution MS (HRMS) for molecular formula determination.
- X-ray crystallography (if crystals are obtainable) for absolute configuration. Cross-referencing with published spectral databases (e.g., SciFinder, Reaxys) is critical to avoid misannotation .
Q. What experimental designs are optimal for assessing this compound’s bioactivity in vitro?
Use dose-response assays with appropriate controls (e.g., solvent-only and positive/negative controls). For cytotoxicity, the MTT assay or apoptosis markers (e.g., caspase-3 activation) are common. Ensure cell lines are validated for target relevance (e.g., cancer cell lines for antitumor studies). Replicate experiments at least triplicate to account for biological variability .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions may arise from methodological heterogeneity (e.g., assay protocols, compound purity). Address this by:
- Conducting a systematic review with inclusion/exclusion criteria for study quality (e.g., ≥95% purity, standardized assays) .
- Applying meta-analytical tools like the I² statistic to quantify heterogeneity and determine if data pooling is feasible .
- Validating findings through orthogonal assays (e.g., in vivo models if initial data are in vitro).
Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?
Combine -omics approaches:
- Proteomics (e.g., SILAC labeling) to identify protein targets.
- Transcriptomics (RNA-seq) to map gene expression changes.
- Molecular docking (AutoDock Vina) to predict binding interactions with putative targets. Validate hypotheses using CRISPR-Cas9 knockouts or siRNA silencing of candidate pathways .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?
- Synthetic modifications : Focus on functional groups linked to bioactivity (e.g., hydroxylation, methylation).
- Pharmacophore modeling (e.g., Schrödinger Phase) to identify critical moieties.
- Multivariate analysis (e.g., PCA or PLS regression) to correlate structural features with activity trends. Include stability assays (e.g., plasma incubation) to assess pharmacokinetic relevance .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Fit data to sigmoidal curves using non-linear regression (e.g., GraphPad Prism).
- Calculate EC50/IC50 values with 95% confidence intervals.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes and power analysis to justify sample sizes .
Q. How should researchers address reproducibility challenges in this compound synthesis?
- Document reaction conditions exhaustively (e.g., temperature, catalyst batches).
- Employ quality-by-design (QbD) principles to identify critical process parameters.
- Share raw spectral data and chromatograms via repositories (e.g., Zenodo) for peer validation .
Data Presentation and Validation
Table 1 : Key Analytical Parameters for this compound Characterization
| Technique | Parameters | Relevance |
|---|---|---|
| NMR (¹H/¹³C) | Chemical shifts, coupling constants | Assign stereochemistry and substituents |
| HRMS | m/z, isotopic pattern | Confirm molecular formula |
| HPLC-PDA | Retention time, UV λmax | Assess purity and stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
